molecular formula C10H9NO3S B15332909 Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

Cat. No.: B15332909
M. Wt: 223.25 g/mol
InChI Key: OQRVHMKMEGOTQZ-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate: is a chemical compound characterized by its unique molecular structure, which includes a thienyl group and an oxazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methylthiophene-2-carboxylic acid as the starting material.

  • Synthetic Steps: The process involves converting the carboxylic acid to its corresponding acid chloride, followed by cyclization to form the oxazole ring.

  • Reaction Conditions: The cyclization step is usually carried out under high-temperature conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, involving various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Substituted oxazoles and thienyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents. Industry: The compound is utilized in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The exact mechanism by which Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • Thiazoles: These compounds share structural similarities with oxazoles and are known for their diverse biological activities.

  • Pyrazoles: Another class of heterocyclic compounds with potential medicinal applications.

  • Isoxazoles: Structurally related to oxazoles, these compounds also exhibit various biological activities.

Uniqueness: Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

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Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)11-9(14-6)7-4-3-5-15-7/h3-5H,1-2H3

InChI Key

OQRVHMKMEGOTQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)C(=O)OC

Origin of Product

United States

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